2-Amino-4-(benzylthio)butanoic acid

Übersicht

Beschreibung

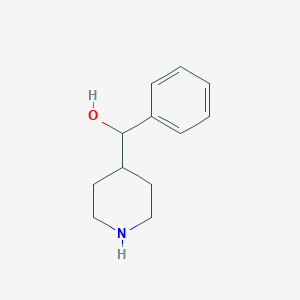

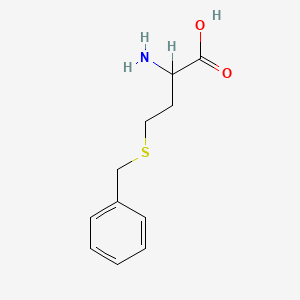

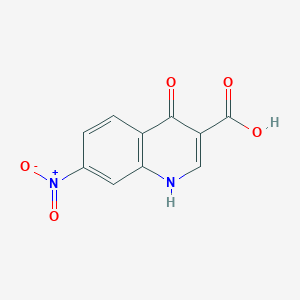

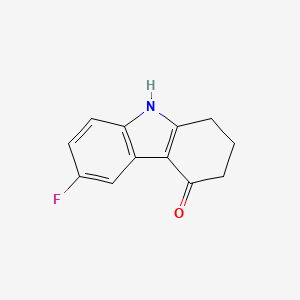

“2-Amino-4-(benzylthio)butanoic acid” is likely a compound that contains an amino group (-NH2) and a benzylthio group (-SCH2C6H5) attached to a butanoic acid backbone . Butanoic acid, also known as butyric acid, is a carboxylic acid with the structure CH3CH2CH2-COOH .

Molecular Structure Analysis

The molecular structure of “2-Amino-4-(benzylthio)butanoic acid” would consist of a four-carbon chain (butanoic acid) with an amino group attached to the second carbon and a benzylthio group attached to the fourth carbon .Chemical Reactions Analysis

Amino acids can act as both an acid and a base due to the presence of the amino and carboxyl functional groups . The exact chemical reactions that “2-Amino-4-(benzylthio)butanoic acid” would undergo would depend on the specific conditions and reagents present.Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. For example, the presence of polar groups (like -COOH and -NH2) in “2-Amino-4-(benzylthio)butanoic acid” would likely make it polar and capable of forming hydrogen bonds .Wissenschaftliche Forschungsanwendungen

Thermophysical Property Data Analysis

Field

Application

“2-Amino-4-(benzylthio)butanoic acid” is used in the analysis of thermophysical property data .

Method

The National Institute of Standards and Technology (NIST) uses a web application to provide access to a collection of critically evaluated thermodynamic property data for pure compounds .

Results

The data generated through dynamic data analysis, as implemented in the NIST ThermoData Engine software package . The properties covered by both versions are described in Properties and Implemented Models .

Enantioselective Synthesis of L-phosphinothricin

Field

Application

“2-Amino-4-(benzylthio)butanoic acid” is used in the enantioselective synthesis of the competitive herbicide L-phosphinothricin .

Method

A robust biocatalyst was identified and exploited for reductive amination for enantioselective synthesis of the competitive herbicide L-phosphinothricin . Eight NADPH-specific glutamate dehydrogenases (GluDHs) were identified for reductively aminating 2-oxo-4-[(hydroxy)(methyl)phosphinoyl]butyric acid (PPO) to L-phosphinothricin .

Results

The conversion reached 99% (0.1 M PPO) with an L-phosphinothricin productivity of 1.35 g/h·L, which far surpassed the previously reported level .

Supramolecular Self-Assembly

Field

Application

“2-Amino-4-(benzylthio)butanoic acid” is used in supramolecular self-assembly .

Method

The process involves successful supramolecular self-assembly explained by the non-covalent interactions formed between the HBTA and the selected aminopyrimidines .

Results

The study was carried out through solution co-crystallization .

Pharmaceutical Applications

Field

Application

“2-Amino-4-(benzylthio)butanoic acid” is used in the development of monoclonal antibodies .

Method

The susceptibility of methionine to oxidation during the development of monoclonal antibodies is studied .

Results

The study helps in understanding the role of methionine in antibody development .

Chemical Synthesis

Field

Application

“2-Amino-4-(benzylthio)butanoic acid” is used in the synthesis of natural aliphatic amino acids .

Method

The compound is synthesized as a racemate and in both enantiomeric forms .

Results

The measured pKa and log D values establish the compound as a promising analogue of natural aliphatic amino acids .

Material Science

Field

Application

“2-Amino-4-(benzylthio)butanoic acid” is used as a dietary supplement for livestock and poultry to improve their growth and health .

Method

The compound is added to the diet of livestock and poultry .

Results

The health and growth of the livestock and poultry are improved .

Safety And Hazards

Eigenschaften

IUPAC Name |

2-amino-4-benzylsulfanylbutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO2S/c12-10(11(13)14)6-7-15-8-9-4-2-1-3-5-9/h1-5,10H,6-8,12H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KIPDMPPOTUGMPW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CSCCC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Amino-4-(benzylthio)butanoic acid | |

CAS RN |

7689-60-3, 3054-02-2 | |

| Record name | NSC164657 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=164657 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC206263 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=206263 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC14986 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=14986 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-Amino-4-(4-methoxyphenyl)-3-methyl-1-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B1267428.png)

![6-Bromoimidazo[2,1-b]thiazole](/img/structure/B1267435.png)

![5-bromo-3-methylbenzo[d]oxazol-2(3H)-one](/img/structure/B1267448.png)